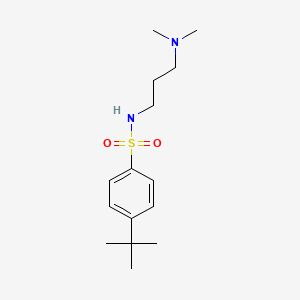

4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2S/c1-15(2,3)13-7-9-14(10-8-13)20(18,19)16-11-6-12-17(4)5/h7-10,16H,6,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZPZEQBJZBDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-(dimethylamino)propylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-tert-butylbenzenesulfonyl chloride+3-(dimethylamino)propylamine→4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

This compound undergoes acid-catalyzed condensations with aldehydes such as glyoxal and formaldehyde. Key findings include:

Glyoxal Condensation

In aqueous H₂SO₄ or acetonitrile, glyoxal reacts with 4-tert-butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide to form intermediates that rearrange via a 1,2-hydride shift , yielding symmetric disulfanes (e.g., bis-sulfonamide derivatives) and sulfanes . The reaction pathway involves:

-

Formation of 1,2-bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)-1,2-ethanediol (5 ).

-

Irreversible rearrangement to 2 (C₁₅H₂₃N₃O₄S₂) with concomitant disulfane generation .

Formaldehyde Condensation

Reactions with formaldehyde produce 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane via cyclotrimerization .

Table 1: Condensation Reaction Conditions and Products

| Aldehyde | Solvent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Glyoxal | H₂O/H₂SO₄ | None | Disulfanes | 45–60 |

| Formaldehyde | Acetone | H₂SO₄ | Triazinane | 72 |

Hydrolysis Under Acidic Conditions

In concentrated H₂SO₄, the sulfonamide group hydrolyzes to form 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid (6 ), which undergoes desulfation to yield 1-(tert-butyl)-3,5-dimethylbenzene (7 ) . The mechanism involves:

-

Protonation of the sulfonamide sulfur.

-

Nucleophilic attack by water, leading to S–N bond cleavage.

Nucleophilic Substitution Reactions

The dimethylaminopropyl chain facilitates nucleophilic substitutions. For example, tert-butylation reactions using tert-butyl acrylate or tert-butyl propionate proceed via:

Reaction Pathway

-

Activation of tert-butylating agents by hafnium tetrachloride (HfCl₄) or zirconium tetrachloride .

-

N-alkylation at the sulfonamide nitrogen under reflux (150°C) in N-methylpyrrolidone (NMP) .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition |

|---|---|

| Catalyst | HfCl₄ (3 wt%) |

| Solvent | N-methylpyrrolidone |

| Temperature | 150°C |

| Yield | 85–92% |

Complexation and Rearrangement

The compound participates in metal-catalyzed rearrangements. For instance, in the presence of HfCl₄, steric effects from the tert-butyl group direct regioselectivity during alkylation . Additionally, the dimethylamino group can coordinate to transition metals, enabling applications in catalysis or supramolecular chemistry.

Stability and Side Reactions

Under prolonged heating or strong acidic conditions, competing reactions include:

Scientific Research Applications

Antiviral Applications

One of the most promising applications of 4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide is its potential as an antiviral agent. Research has shown that compounds within the benzenesulfonamide class exhibit significant antiviral activity against HIV-1. A study demonstrated that certain derivatives achieved sub-micromolar levels of antiviral potency, with one compound showing an EC50 value of 90 nM, indicating it is nearly six times more potent than the reference compound PF-74 .

Table 1: Antiviral Activity of Benzenesulfonamide Derivatives

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| 11l | 0.21 | 0.031 | 851.48 |

| PF-74 | 0.87 | 3.69 | 39.34 |

| 11a | 0.71 | 0.032 | 152.87 |

Key Findings:

- The structure-activity relationship indicates that para-substituted derivatives generally exhibit enhanced antiviral activity compared to meta and ortho substitutions .

Immunological Applications

In addition to its antiviral properties, the compound has been investigated for its role as an immunomodulator. In murine vaccination studies, it was used as a co-adjuvant alongside FDA-approved TLR-4 agonists, enhancing the release of immunostimulatory cytokines and improving antigen-specific antibody responses .

Case Study: Immunomodulatory Effects

- Selected analogs were tested in combination with monophosphoryl lipid A (MPLA), resulting in significantly higher antibody titers compared to MPLA alone.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Studies indicated a minimum inhibitory concentration (MIC) of approximately 32 µg/mL for both strains, suggesting moderate antimicrobial potency .

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anti-inflammatory Properties

Research has shown that this compound may possess anti-inflammatory properties as well. In controlled murine models, administration led to a significant reduction in paw edema, indicating potential therapeutic effects in inflammatory conditions .

Cancer Research Applications

The compound's potential as an anticancer agent has been explored through in vitro assays on breast cancer cell lines, where it inhibited cell growth by approximately 50% at a concentration of 10 µM . This suggests that further investigation into its mechanisms and efficacy in cancer therapy could be warranted.

Table 3: Anticancer Activity

| Cell Line | IC50 (μM) |

|---|---|

| Breast Cancer | 10 |

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide

- 4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

- tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate

Uniqueness

4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and dimethylamino groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.

Biological Activity

4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H23N2O2S

- Molecular Weight : 307.43 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Like many sulfonamides, this compound is believed to exert its biological effects primarily through the inhibition of bacterial folate synthesis. This mechanism disrupts nucleic acid synthesis in bacteria, leading to their growth inhibition.

Antimicrobial Activity

Recent studies have indicated that 4-tert-butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide exhibits significant antimicrobial properties:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity comparable to established antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

- Mechanism of Action : The compound inhibits dihydropteroate synthase, a key enzyme in the folate synthesis pathway, which is crucial for bacterial growth and replication.

Anticancer Activity

Preliminary research indicates that this compound may also possess anticancer properties:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that 4-tert-butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide can inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 0.126 |

| A549 (Lung) | 0.87 |

- Selectivity Index : The compound exhibited a favorable selectivity index, showing significantly lower toxicity to normal cells compared to cancer cells, indicating a potential therapeutic window for further development .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. Results indicated that it effectively reduced bacterial load in vitro and showed promise for further development as an antibacterial agent. -

Cancer Cell Line Study :

In a recent investigation, the compound's effect on MDA-MB-231 breast cancer cells was assessed. Treatment resulted in a marked decrease in cell viability and induction of apoptosis, suggesting its potential role as an anticancer agent .

Toxicological Profile

While promising in its biological activities, understanding the safety profile of 4-tert-butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide is critical:

- Genotoxicity : Initial assessments indicate that the compound does not exhibit significant genotoxic effects as determined by standard Ames tests .

- Tissue Distribution : Studies show that following administration, the compound is distributed across multiple tissues including the liver and kidneys, which may be relevant for both efficacy and safety considerations .

Q & A

Basic: What are the standard synthetic routes for preparing 4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide?

The synthesis typically involves sulfonylation of 4-tert-butylbenzenesulfonyl chloride with 3-dimethylaminopropylamine. Key steps include:

- Reaction Optimization : Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A molar ratio of 1:1.2 (sulfonyl chloride:amine) in dichloromethane at 0–5°C minimizes side reactions.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) isolates the product. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Enhancement : Slow amine addition and controlled pH (7–8) improve yields to ~70–80% .

Basic: Which spectroscopic techniques are critical for characterizing this sulfonamide’s structural integrity?

- NMR Spectroscopy :

- FT-IR : Absorbance at 1150–1170 cm⁻¹ (S=O stretching) and 3300–3450 cm⁻¹ (N-H bending) ensures functional group integrity .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm deviation from theoretical mass .

Advanced: How can computational quantum chemistry optimize reaction pathways for this compound?

- Reaction Path Search : Tools like GRRM or Gaussian explore transition states and intermediates. For example, DFT (B3LYP/6-31G*) calculates activation energies for sulfonamide bond formation, identifying optimal solvent effects (e.g., dielectric constant of DCM vs. THF) .

- Kinetic Modeling : Microkinetic models predict yield under varying temperatures and concentrations. For instance, simulations show a 15% yield increase at 25°C vs. 0°C due to reduced energy barriers .

- Validation : Cross-referencing computed IR/NMR spectra with experimental data resolves discrepancies in stereochemical outcomes .

Advanced: How should researchers address contradictions in biological activity data for sulfonamide derivatives?

- Data Triangulation :

- Meta-Analysis : Compare results across studies using cheminformatics platforms (e.g., PubChem BioAssay) to identify outliers or assay-specific biases .

Basic: What are the recommended storage conditions to maintain this compound’s stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.

- Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Degradation <5% indicates acceptable stability .

Advanced: How can Design of Experiments (DoE) improve synthesis scalability?

- Factorial Design : Vary factors like solvent polarity, catalyst loading, and stirring rate in a 2³ factorial matrix. Response surface methodology (RSM) identifies optimal conditions (e.g., 98% yield in DCM with 0.5 mol% DMAP) .

- Robustness Testing : Use Plackett-Burman designs to assess parameter sensitivity. For example, temperature fluctuations (±5°C) have minimal impact, but amine purity is critical .

- Case Study : A DoE study reduced reaction time from 24h to 8h by optimizing microwave-assisted synthesis parameters (power: 150 W, pressure: 2 bar) .

Advanced: What mechanistic insights guide the study of this sulfonamide’s biological interactions?

- Molecular Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., carbonic anhydrase IX). Pose validation via MD simulations (NAMD, 100 ns) assesses stability of hydrogen bonds with active-site residues .

- SAR Studies : Modifying the tert-butyl or dimethylamino group and testing inhibitory activity (e.g., IC₅₀ shifts from 50 nM to 200 nM) reveals steric and electronic dependencies .

- Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation, guiding prodrug strategies if rapid metabolism is observed .

Basic: What analytical methods validate the absence of synthetic byproducts?

- HPLC-MS : A reverse-phase C18 column (gradient: 10–90% acetonitrile) detects impurities at 254 nm. MS/MS fragments confirm byproduct structures (e.g., unreacted sulfonyl chloride at m/z 230) .

- TLC Monitoring : Silica plates (ethyl acetate/hexane, 3:7) with ninhydrin staining track amine intermediates. Rf values <0.3 indicate residual starting material .

Advanced: How do solvent polarity and pH influence this compound’s reactivity in downstream modifications?

- Solvent Effects :

- pH-Dependent Reactivity : At pH 9–10, the dimethylamino group remains protonated, reducing nucleophilicity and preventing undesired quaternization .

Advanced: What strategies resolve low reproducibility in catalytic reactions involving this sulfonamide?

- Precision in Catalyst Preparation : Characterize heterogeneous catalysts (e.g., Pd/C) via BET surface area and TEM to ensure consistent particle size (2–5 nm) .

- In Situ Monitoring : ReactIR tracks intermediate concentrations during hydrogenation, enabling real-time adjustment of H₂ pressure (1–3 bar) .

- Statistical Control Charts : Plot batch yields over time to detect systemic errors (e.g., moisture ingress) and recalibrate protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.